1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
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Overview
Description
1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps:
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Synthetic Routes
- The initial step often involves the formation of the imidazole ring. This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .
- Subsequent steps include the introduction of the 2-methyl-4-nitro group and the attachment of the ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide moiety.
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Reaction Conditions
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Industrial Production Methods
- Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
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Common Reagents and Conditions
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Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
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Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis .
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Biology
- In biological research, the compound can be used to study enzyme interactions and to develop enzyme inhibitors. Its imidazole ring is a common motif in many biologically active molecules .
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Medicine
- The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the modification of pharmacokinetic and pharmacodynamic properties .
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Industry
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets:
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Molecular Targets
- The compound can interact with enzymes and receptors that contain imidazole-binding sites. This interaction can inhibit or activate the target, leading to various biological effects .
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Pathways Involved
- The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, while in industrial applications, it may act as a catalyst or intermediate .
Comparison with Similar Compounds
1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with other similar compounds:
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Similar Compounds
1-Carboxymethylmetronidazole: Another imidazole derivative with similar structural features.
2-Methyl-5-nitroimidazole-1-acetic acid: Shares the imidazole ring and nitro group but differs in the acetic acid moiety.
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Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93637-70-8 |
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Molecular Formula |
C17H20Cl2N6O3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C17H20Cl2N6O3/c1-13-21-16(25(27)28)11-24(13)12-17(26)22-20-10-14-2-4-15(5-3-14)23(8-6-18)9-7-19/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)/b20-10+ |
InChI Key |
UBCDXYRFJAHEGV-KEBDBYFISA-N |
Isomeric SMILES |
CC1=NC(=CN1CC(=O)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NN=CC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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